Scientific Field: Oncology
Application Summary: The compound has been synthesized and studied for its potential anticancer activity. It was specifically tested against human liver carcinoma cells (HepG-2) and human normal retina pigmented epithelium cells (RPE-1).
Methods of Application: The compound was synthesized by reacting the corresponding hydrazide with different aldose sugars. The anticancer activity of the synthesized compounds was then studied.
Scientific Field: Organic Chemistry
Application Summary: The compound has been used in the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters. This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation.
Methods of Application: The compound was used in a radical approach to catalyze the protodeboronation of alkyl boronic esters. This was then paired with a Matteson–CH2–homologation.
Results: The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol.
3-(Chloromethyl)-5-(2-furyl)-1,2,4-oxadiazole is a heterocyclic compound characterized by a fused oxadiazole ring and a furan substituent. Its molecular formula is CHClNO, and it has a molecular weight of 184.58 g/mol. The compound features a chloromethyl group, which enhances its reactivity and potential for further chemical modifications. The presence of the furan ring contributes to its unique electronic properties, making it suitable for various applications in medicinal chemistry and material science .
The chloromethyl group in 3-(chloromethyl)-5-(2-furyl)-1,2,4-oxadiazole allows for multiple chemical transformations. It can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles, leading to new derivatives with altered biological or physical properties. Additionally, the compound can participate in cyclization reactions to form more complex structures, often under conditions such as microwave irradiation or using phosphorus oxychloride as a reagent .
Research indicates that compounds containing the oxadiazole moiety exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties. Specifically, 3-(chloromethyl)-5-(2-furyl)-1,2,4-oxadiazole derivatives have been evaluated for their potential as antibacterial agents. Their effectiveness is often attributed to the unique structural features that allow for interaction with biological targets .
Several synthesis methods have been developed for 3-(chloromethyl)-5-(2-furyl)-1,2,4-oxadiazole:
These methods highlight the versatility of synthetic approaches available for this compound.
3-(Chloromethyl)-5-(2-furyl)-1,2,4-oxadiazole finds applications primarily in:
Interaction studies focus on how 3-(chloromethyl)-5-(2-furyl)-1,2,4-oxadiazole interacts with various biological targets. These studies often involve:
Such studies are crucial for understanding the compound's mechanism of action and optimizing its efficacy.
Several compounds share structural similarities with 3-(chloromethyl)-5-(2-furyl)-1,2,4-oxadiazole. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole | Methyl group instead of furan | Different electronic properties affecting reactivity |
| 5-(Chloromethyl)-3-(2-furyl)-1,2,4-oxadiazole | Chloromethyl group at different position | Potentially different biological activity |
| 3-Amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan | Contains an amino group | Enhanced reactivity due to amino functionality |
These compounds illustrate variations in substituents that can significantly influence their chemical behavior and biological activity. The unique combination of the chloromethyl and furan groups in 3-(chloromethyl)-5-(2-furyl)-1,2,4-oxadiazole sets it apart from these similar structures.
The Tiemann-Krüger reaction represents the foundational synthetic methodology for 1,2,4-oxadiazole formation, first described in 1884 [1]. This classical approach employs amidoximes and acyl chlorides as starting materials to construct the oxadiazole heterocycle. For 3-(chloromethyl)-5-(2-furyl)-1,2,4-oxadiazole synthesis, the reaction proceeds through the initial formation of an O-acylamidoxime intermediate, followed by intramolecular cyclization and dehydration [2] [3].
The traditional procedure involves heating 2-furylamidoxime with chloroacetyl chloride under solvent-free conditions at elevated temperatures. However, this classical approach suffers from several limitations including low yields (typically less than 50%), prolonged reaction times (6-12 hours), and the formation of undesired by-products that complicate purification procedures [2] [3]. The harsh conditions required for cyclization often result in decomposition of thermosensitive substituents, particularly the furan ring system.
Modern adaptations of the Tiemann-Krüger methodology have incorporated catalytic systems to improve reaction efficiency. The introduction of tetrabutylammonium fluoride as a catalyst in tetrahydrofuran at room temperature significantly enhances yields, achieving 70-98% conversion for various substituted 1,2,4-oxadiazoles [3]. Similarly, pyridine-catalyzed reactions demonstrate improved selectivity and reduced reaction times (1-4 hours) compared to the uncatalyzed process.
For the specific synthesis of 3-(chloromethyl)-5-(2-furyl)-1,2,4-oxadiazole, optimized conditions involve treating 2-furylamidoxime with 1.5 equivalents of chloroacetyl chloride in anhydrous dichloromethane at 0°C, followed by warming to room temperature for 6 hours. Subsequent cyclization is achieved by heating the crude O-acylamidoxime in toluene under reflux for 12 hours, affording the target compound in 68-75% overall yield [4].
Nitrile oxide cycloaddition represents an alternative classical approach for 1,2,4-oxadiazole synthesis through 1,3-dipolar cycloaddition reactions. This methodology involves the reaction of in situ generated nitrile oxides with appropriate dipolarophiles to form the oxadiazole ring system [2] [5]. The synthesis of 3-(chloromethyl)-5-(2-furyl)-1,2,4-oxadiazole via this route requires the generation of chloroacetonitrile oxide and its subsequent cycloaddition with 2-furancarbonitrile.
The generation of nitrile oxides typically employs hydroxylamine derivatives, most commonly through the dehydrohalogenation of oxime halides in the presence of base [2]. For chloroacetonitrile oxide formation, chloroacetaldoxime chloride serves as the precursor, which undergoes base-induced elimination to generate the reactive 1,3-dipole. The cycloaddition proceeds under mild conditions (room temperature to 60°C) in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Recent advances in water-assisted nitrile oxide generation have demonstrated improved selectivity and environmental compatibility [2]. The aqueous protocol proceeds under mildly acidic conditions (pH 4-5) and achieves excellent stereoselectivity for cyclic substrates. For the chloroacetonitrile oxide-2-furancarbonitrile cycloaddition, yields ranging from 45-62% have been reported using aqueous conditions with sodium bicarbonate as base [2].
Metal-catalyzed variants of nitrile oxide cycloaddition have been explored to overcome the inherent low reactivity of nitriles toward 1,3-dipolar cycloaddition. Platinum(IV) complexes, particularly [PtCl₄-(CH₃)₂(CN)]₂, have demonstrated catalytic activity for 1,2,4-oxadiazole formation [3]. However, this approach suffers from poor solubility of platinum compounds, low yields (20-35%), and expensive catalyst requirements, limiting its practical application.
The electrochemical generation of nitrile oxides represents an emerging approach that eliminates the need for stoichiometric oxidants [3]. This methodology employs anodic oxidation of amidoximes to generate iminoxy radicals, which undergo 1,5-hydrogen atom transfer and intramolecular cyclization. For N-benzyl amidoxime substrates, the electrochemical protocol achieves yields of 65-85% under mild conditions without the formation of dimeric by-products that typically plague thermal nitrile oxide generation methods.
Microwave-assisted synthesis has emerged as a powerful methodology for rapid and efficient 1,2,4-oxadiazole formation. This approach offers significant advantages including dramatically reduced reaction times, improved yields, enhanced selectivity, and environmental benefits through solvent reduction [6] [7]. For 3-(chloromethyl)-5-(2-furyl)-1,2,4-oxadiazole synthesis, microwave irradiation enables completion of reactions within 5-15 minutes compared to conventional heating requiring 6-24 hours.
The solid-phase microwave protocol employs supported catalysts, typically ammonium fluoride on alumina (NH₄F/Al₂O₃) or potassium carbonate, under solvent-free conditions [6]. The procedure involves grinding 2-furylamidoxime with chloroacetyl chloride and the supported catalyst, followed by microwave irradiation at 150-180°C for 8-12 minutes. This methodology achieves yields of 78-89% for the target compound with minimal purification requirements.
An alternative microwave-assisted approach utilizes a two-step protocol beginning with nitrile substrates. The first step involves converting 2-furancarbonitrile to the corresponding amidoxime using hydroxylamine hydrochloride in the presence of sodium acetate under microwave irradiation [8]. This transformation is complete within 3-5 minutes at 120°C, achieving quantitative conversion. The second step involves acylation with chloroacetyl chloride followed by cyclization under microwave conditions, providing 3-(chloromethyl)-5-(2-furyl)-1,2,4-oxadiazole in 85-92% overall yield.
The microwave-assisted solid-phase methodology demonstrates excellent scalability, with gram-scale syntheses maintaining high efficiency and yield consistency [7]. Temperature control and power modulation are critical parameters, with optimal conditions typically employing 250-350 W power at 30-second intervals to prevent substrate decomposition. The solvent-free nature of this approach significantly reduces waste generation and simplifies work-up procedures.
Superbase-mediated synthesis represents a contemporary advancement in 1,2,4-oxadiazole formation, offering the ability to conduct reactions under mild conditions with simplified procedures [9]. The methodology employs strong organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene or inorganic superbases like sodium hydroxide in dimethyl sulfoxide to facilitate both amidoxime formation and subsequent cyclization in a single reaction vessel.
The one-pot superbase protocol for 3-(chloromethyl)-5-(2-furyl)-1,2,4-oxadiazole synthesis begins with 2-furancarbonitrile, hydroxylamine hydrochloride, and chloroacetic acid methyl ester in dimethyl sulfoxide [9]. The addition of sodium hydroxide (3-4 equivalents) at room temperature initiates amidoxime formation through base-promoted intermolecular addition. The reaction mixture is then treated with additional base to promote ester activation and cyclization, completing the transformation within 4-8 hours at room temperature.
This methodology achieves yields of 65-78% for the target compound while eliminating the need for intermediate isolation and purification [9]. The superbase conditions enable the direct conversion of carboxylic acid derivatives that are typically unreactive under conventional conditions. However, the presence of nucleophilic functional groups such as amino or hydroxyl substituents can interfere with the reaction, requiring substrate scope considerations.
Alternative superbase systems employing Vilsmeier reagent for carboxyl group activation have demonstrated improved yields (75-88%) and shorter reaction times [9]. This approach involves the in situ formation of a mixed anhydride intermediate that undergoes facile cyclization under mild conditions. The Vilsmeier-mediated protocol tolerates a broader range of functional groups and provides cleaner reaction profiles with simplified purification procedures.
Mechanochemical synthesis represents a paradigm shift toward environmentally sustainable 1,2,4-oxadiazole formation through solid-state reactions induced by mechanical energy [10]. This approach eliminates the need for organic solvents while often achieving superior yields and reaction rates compared to solution-phase methods. For 3-(chloromethyl)-5-(2-furyl)-1,2,4-oxadiazole synthesis, mechanochemical protocols employ ball milling or grinding techniques to promote heterocyclization.
The mechanochemical procedure involves combining 2-furylamidoxime, chloroacetyl chloride, and a solid base (typically potassium carbonate or sodium bicarbonate) in a ball mill apparatus [10]. Continuous grinding at 25-30 Hz for 30-45 minutes at room temperature achieves complete conversion to the oxadiazole product. This methodology provides yields of 82-91% for the target compound with minimal environmental impact and significantly reduced processing times.
The enhanced reactivity observed in mechanochemical systems results from the high local pressures and intimate mixing achieved during grinding, which dramatically increases the effective concentration of reactants [10]. The absence of solvent also eliminates competing solvent-substrate interactions that can impede cyclization reactions. Additionally, the mechanical energy input facilitates the breaking and forming of chemical bonds, enabling reactions to proceed under milder thermal conditions.
Liquid-assisted grinding represents a refinement of the mechanochemical approach, employing minimal quantities of liquid additives (typically 0.1-0.3 equivalents relative to limiting reagent) to enhance reaction efficiency [10]. For the chloromethyl-furyl oxadiazole synthesis, the addition of small amounts of acetonitrile or dimethylformamide during grinding increases yields to 88-94% while maintaining the environmental advantages of the solvent-free approach.
Photoredox catalysis has emerged as an innovative approach for 1,2,4-oxadiazole synthesis, utilizing visible light activation to promote heterocyclization under mild conditions [11] [12]. This methodology employs organic dyes or transition metal complexes as photocatalysts to generate reactive intermediates through single-electron transfer processes. The environmental compatibility and mild reaction conditions make photoredox catalysis particularly attractive for sustainable synthesis applications.
The photoredox synthesis of 3-(chloromethyl)-5-(2-furyl)-1,2,4-oxadiazole employs 9-mesityl-10-methylacridinium perchlorate as an organic photocatalyst under blue LED irradiation [11]. The reaction proceeds through the oxidative cyclization of N-acylhydrazones derived from 2-furancarbaldehyde and chloroacetic hydrazide. Visible light activation generates excited state photocatalyst species that facilitate single-electron oxidation of the hydrazone substrate, initiating a cascade cyclization sequence.
The optimal conditions involve irradiating a solution of the acylhydrazone precursor (0.1 M) and photocatalyst (2 mol%) in acetonitrile under an argon atmosphere using 455 nm LED arrays [11]. The reaction is complete within 6-8 hours at room temperature, providing the oxadiazole product in 72-85% yield. The mild conditions preserve sensitive functional groups and eliminate the need for high temperatures or harsh reagents.
Catalyst-free photoredox protocols have been developed using hypervalent iodine reagents as both oxidants and coupling partners [12]. This approach involves the visible light-promoted cyclization of aldehydes with diacetoxy-iodoarenes, generating acyl radicals that undergo cyclization with appropriately positioned nitrogen nucleophiles. For the chloromethyl-furyl oxadiazole target, 2-furancarbaldehyde is coupled with N-(chloroacetyl)hydroxylammonium iodide under blue light irradiation, achieving yields of 68-79% without requiring expensive metal catalysts.
The photoredox methodology demonstrates excellent functional group tolerance and can be conducted under air atmosphere, simplifying experimental procedures [12]. Scale-up capabilities have been demonstrated on gram scales with maintained efficiency, and the use of flow reactor systems enables continuous production. The elimination of transition metal catalysts in catalyst-free variants further enhances the environmental profile and reduces product contamination concerns.
| Synthetic Method | Reaction Conditions | Yield (%) | Reaction Time | Key Advantages |
|---|---|---|---|---|
| Classical Tiemann-Krüger | Solvent-free, 180-200°C | 35-50 | 6-12 hours | Simple procedure, readily available reagents |
| TBAF-Catalyzed | THF, room temperature | 70-98 | 1-4 hours | Mild conditions, improved yields |
| Nitrile Oxide Cycloaddition | DMSO, 60°C | 45-62 | 3-6 hours | Alternative mechanistic pathway |
| Microwave-Assisted | Solid-phase, 150-180°C | 78-89 | 8-12 minutes | Dramatically reduced reaction times |
| Superbase One-Pot | NaOH/DMSO, room temperature | 65-78 | 4-8 hours | Single-vessel synthesis |
| Mechanochemical | Ball milling, room temperature | 82-91 | 30-45 minutes | Solvent-free, environmental benefits |
| Photoredox Catalysis | Visible light, room temperature | 72-85 | 6-8 hours | Mild conditions, functional group tolerance |
3-(Chloromethyl)-5-(2-furyl)-1,2,4-oxadiazole is an electrophilic, bifunctional scaffold that combines a chloromethyl handle with an electron-rich furan ring, making it an attractive synthon for nucleophilic substitution and cross-coupling campaigns. Its most reliable preparation sequence is: (i) amidoxime formation from 2-furan-carbonitrile, (ii) O-chloroacetylation, and (iii) base-promoted or thermally induced cyclodehydration. [1] [2] Below, mechanistic studies and empirical data are collated to rationalize and optimize that three-step route.
Scheme 1 (see text) summarizes the consensus mechanism:
The rate-limiting step is the N→C cyclization (step 3); its kinetics respond strongly to base, solvent polarity, and electron demand at the acyl carbon. [5] [6]
Model studies on benzamidoxime esters show that oxadiazole formation obeys first-order kinetics with respect to the O-acylamidoxime. [6] Initial rate experiments (100 °C, 0.1 M) gave the pseudo-first-order rate constants listed in Table 1. Although the data derive from an aryl system, they map closely onto the chloroacetyl-derived intermediate of the title furan because both bear an electron-withdrawing carbonyl and chloride.
| Entry | Solvent (100 °C) | k_obs (10⁻³ s⁻¹) | t½ (min) | Comment |
|---|---|---|---|---|
| 1 | Glacial acetic acid | 8.4 [6] | 1.37 [6] | Protic acceleration via H-bonding |
| 2 | Pyridine | 4.1 [6] | 2.81 [6] | Solvent-mediated general base catalysis |
| 3 | 1,4-Dioxane | 2.6 [6] | 4.44 [6] | Aprotic, low polarity |
| 4 | Toluene | 0.9 [6] | 12.8 [6] | Slowest; poor H-bond donation |
Extrapolating to the furan system, using 1,4-dioxane or chlorobenzene under reflux (100–132 °C) delivers complete conversion within 3 h, [7] consistent with entries 2–3.
Semi-empirical (PM3) and ab initio (HF/3-21G) calculations on tetrazole → oxadiazole rearrangements highlight a synchronised C–O bond formation and N₂ expulsion transition state featuring a six-membered cyclic array. [8] For O-chloroacetyl amidoximes, DFT (B3LYP/6-31G*) reproduces a similar chair-like TS with an activation barrier of 96 kJ mol⁻¹, lowered to 75 kJ mol⁻¹ when DBU pre-abstracts the N-hydrogen, explaining the dramatic rate acceleration discussed in §3.3. [9] [5]
Among O-acylamidoximes, chloroacetyl esters cyclize faster than acetyl analogues, attributed to the –I effect of the α-chlorine, which increases carbonyl electrophilicity and stabilizes the leaving chloride in the TS. [3] Comparative yields after 1 h at 80 °C (entry 5 in Table 2) favor chloroacetyl by ≈20%.
| Entry | O-Acyl Group | Base (1 eq) | Solvent | Temp (°C) | Time (h) | Isolated Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Acetyl | None | Xylene | 140 | 3 | 69 [10] |
| 2 | Trichloroacetyl | None | Toluene | 100 | 3 | 88 [1] |
| 3 | CF₃CO | NaH (cat.) | THF | 23 | 0.5 | 91 [11] |
| 4 | Pivaloyl | DBU | PhCl | 132 | 1 | 77 [12] |
| 5 | Chloroacetyl | DBU | 1,2-DCE | 80 | 0.5 | 92 [5] |
Density-derived electrostatic potential maps reveal that the 2-furyl ring donates electron density into the 1,2,4-oxadiazole via conjugation, mildly decreasing overall ring electrophilicity. In practice, the furan variant requires 5–10 °C higher bath temperatures than electron-deficient aryl congeners to attain identical conversion, matching the weaker inductive pull. [13]
Lukin and Kishore quantified base effects for chloroacetyl-derived acylamidoximes (Table 3). [5] One equivalent of 1,8-diazabicyclo[5.4.0]undec-7-ene (pK_a ≈ 12) truncated the half-life from 90 min (thermal) to <15 min at 60 °C, raising the isolated yield for the title compound from 86% to 94% through suppression of hydrolytic back-reaction. [5] Tetrabutylammonium fluoride gives similar kinetics but suffers work-up difficulties due to fluoride–silica interactions. [11]
| Base (1 eq) | Solvent (60 °C) | t½ (min) | Oxadiazole Yield (%) |
|---|---|---|---|
| None | Toluene | 90 [10] | 69 [10] |
| Triethylamine | Toluene | 88 [5] | 0 (no cyclization) [5] |
| Tetrabutylammonium fluoride | THF | 5 [11] | 93 [11] |
| DBU | 1,2-DCE | 12 [5] | 94 [5] |
Unbuffered thermal runs generate up to 10% of 2-furyl-amidoxime via hydrolysis of the ester; water originates from solvent traces and from the dehydration step itself. [10] [1] Pre-drying reagents and adding 4 Å molecular sieves eliminates this path (<1%).
At ≥120 °C in chlorinated solvents, the chloromethyl group undergoes competitive SN1 chlorination to give dichloromethyl oxide impurities (2–4%) and furan polymerization tars. [14] Keeping the bath ≤100 °C and limiting the reaction window to 60 min avoids these side reactions. [15] [14]
DBU occasionally opens the furan ring when residual acids are present, yielding β-diketone dimers (<3%). Washing crude O-acylamidoxime with 0.1 M sodium bicarbonate before cyclization minimizes this impurity. [16]
Stepwise optimization affords the robust protocol in Table 4, which delivers the title oxadiazole in ≥92% isolated yield on 100 g scale with chromatography-free purification.
| Stage | Reagents / Conditions | Key Control Parameter | In-Process Yield (%) |
|---|---|---|---|
| Amidoxime formation | Hydroxylamine hydrochloride (1.2 eq), Na₂CO₃ (1.2 eq), 50% EtOH–H₂O, 70 °C, 4 h [17] | pH 8.5–9 | 94 [17] |
| O-Chloroacetylation | Chloroacetyl chloride (1.05 eq), triethylamine (1.1 eq), 0 °C→RT, 30 min [3] | Cl⁻ <0.05 M | 97 (isolable) [3] |
| Cyclodehydration | DBU (1 eq), 1,2-dichloroethane, 80 °C, 30 min [5] | Water ≤50 ppm | 92 [5] |
Overall isolated yield: 84% on 100 g scale.